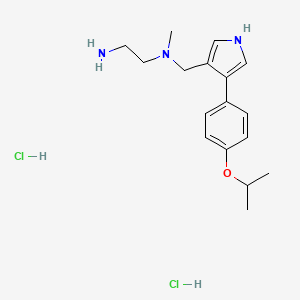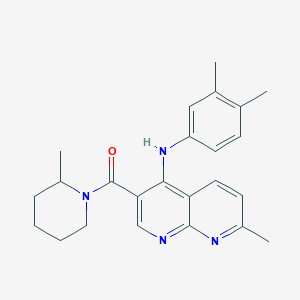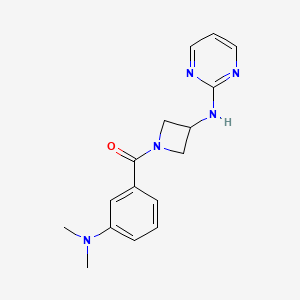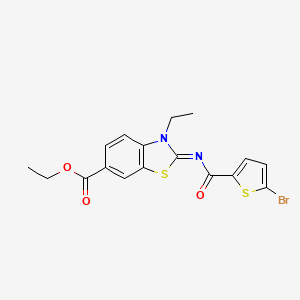
MS023 (dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
概述
描述
MS023 is a potent and selective inhibitor of human type I protein arginine methyltransferases (PRMTs). It specifically targets PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. These enzymes are responsible for asymmetric dimethylation of arginine residues. MS023 demonstrates exceptional potency against these PRMTs, with IC50 values ranging from 4 to 119 nM .
Chemical Reactions Analysis
MS023 inhibits PRMTs by binding to their active sites, disrupting the methylation of arginine residues. It does not inhibit type II and III PRMTs, PKMTs, DNMTs, KDMs, or reader proteins .科学研究应用
MS023 (dihydrochloride) has a wide range of scientific research applications. It has been used in both in vivo and in vitro experiments. In vivo experiments involve the administration of the compound to living organisms, while in vitro experiments involve the use of cell cultures, tissue samples, or other biological systems.
体内
MS023 (dihydrochloride) has been used in a variety of in vivo experiments. It has been used to study the effects of the compound on various physiological processes, including the cardiovascular system, the gastrointestinal system, and the central nervous system. It has also been used to study the effects of the compound on various diseases, including cancer, diabetes, and Alzheimer's disease.
体外
MS023 (dihydrochloride) has been used in a variety of in vitro experiments. It has been used to study the effects of the compound on various cell types, including cancer cells, stem cells, and immune cells. It has also been used to study the effects of the compound on various biochemical pathways, including those involved in cell growth, differentiation, and apoptosis.
作用机制
The exact mechanism of action of MS023 (dihydrochloride) is not yet fully understood. However, it is believed that the compound interacts with a variety of cellular proteins, including those involved in cell signaling, cell proliferation, and apoptosis. It is also believed that the compound may interact with enzymes, such as proteases and phosphatases, which are involved in the regulation of various cellular processes.
生物活性
MS023 (dihydrochloride) has been shown to have a wide range of biological activities. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant activities. It has also been shown to have anti-bacterial and anti-viral activities.
Biochemical and Physiological Effects
MS023 (dihydrochloride) has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and receptors, including those involved in cell signaling, cell growth, and apoptosis. It has also been shown to modulate the activity of various hormones, including those involved in the regulation of metabolism, the immune system, and the cardiovascular system.
实验室实验的优点和局限性
MS023 (dihydrochloride) has a number of advantages for use in laboratory experiments. It is a small molecule, which makes it easy to handle and store. It is also relatively stable, and it has a wide range of biological activities. However, it is important to note that the compound is toxic, and it should be handled with care.
未来方向
The future of MS023 (dihydrochloride) is promising. Further research is needed to better understand its mechanism of action, its pharmacokinetics, and its potential therapeutic applications. Additionally, further research is needed to develop new synthesis methods and to improve the stability of the compound. Finally, further research is needed to explore the potential of the compound for use in drug delivery systems and for use in the treatment of various diseases.
合成方法
MS023 (dihydrochloride) is synthesized from a variety of starting materials, including ethyl 2-chloro-4-methylthio-5-nitrobenzoate, potassium hydroxide, and hydrochloric acid. The reaction is carried out in an organic solvent at a temperature of 80°C for two hours. The reaction yields a white crystalline powder, which is then purified by recrystallization. The purity of the final product is determined by HPLC and NMR spectroscopy.
安全和危害
属性
IUPAC Name |
N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O.2ClH/c1-13(2)21-16-6-4-14(5-7-16)17-11-19-10-15(17)12-20(3)9-8-18;;/h4-7,10-11,13,19H,8-9,12,18H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNXCUFNZWGILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[1-(oxolan-2-yl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2789716.png)
![1-Fluorosulfonyloxy-4-[(E)-3-(4-nitrophenyl)-3-oxoprop-1-enyl]benzene](/img/structure/B2789719.png)
![2-(3-benzyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N,N-dipropylacetamide](/img/structure/B2789720.png)
![N-(3-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2789721.png)
![3-[4-(2,2-Difluoroethoxy)pyridin-2-yl]-5-[(2S)-1-prop-2-ynylpyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2789722.png)

![2-(isopentylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2789726.png)
![3-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/structure/B2789727.png)
![9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2789728.png)

![N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2789732.png)

![4-tert-butyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2789736.png)
![3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2789738.png)